![molecular formula C24H25NO4 B2977570 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide CAS No. 929372-42-9](/img/structure/B2977570.png)
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide, also known as MBF-C8, is a synthetic compound that has been studied for its potential use in the field of medicine. This compound is a benzofuran derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthetic Methodologies
Research into compounds with benzofuran and methoxybenzoyl groups often focuses on synthetic methodologies for creating complex molecules. For example, Sañudo et al. (2006) demonstrated the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, by reacting cyclohexyl or benzyl isocyanide with benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones. This synthesis contributes to the development of pseudopeptidic [1,2,4]triazines composed of two different amino acids, showcasing a method for creating complex molecules with potential biological activities (M. Sañudo, S. Marcaccini, Sara Basurto, & T. Torroba, 2006).
Radiolabeling for Imaging Studies
Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for radiolabeling with fluorine-18, aiming to develop imaging agents for serotonin receptors. This research highlights the use of structural analogs to create radiotracers for positron emission tomography (PET) imaging, demonstrating the relevance of such compounds in developing diagnostic tools for neurological disorders (L. Lang et al., 1999).
Biological Activities and Drug Development
Research on benzofuran derivatives often explores their potential biological activities. For instance, Lévai et al. (2002) investigated the synthesis and oxidation of tetrahydrobenzofurans, leading to compounds with potential biological relevance. Such studies are foundational for developing new therapeutic agents, indicating the broad interest in benzofuran derivatives in drug discovery (A. Lévai et al., 2002).
Antitumor and Anticholinesterase Activities
Compounds structurally related to N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide have been evaluated for various biological activities, including antitumor and anticholinesterase effects. For instance, Luo et al. (2005) synthesized and assessed carbamates derived from benzodifuran and methanobenzodioxepine for their anticholinesterase action, revealing potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating neurodegenerative diseases like Alzheimer's (Weiming Luo et al., 2005).
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-15-20-14-18(25-24(27)17-6-4-3-5-7-17)10-13-21(20)29-23(15)22(26)16-8-11-19(28-2)12-9-16/h8-14,17H,3-7H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJPDMCGLMTPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Chloroacetyl)-methylamino]-N-cyclopropylpropanamide](/img/structure/B2977487.png)
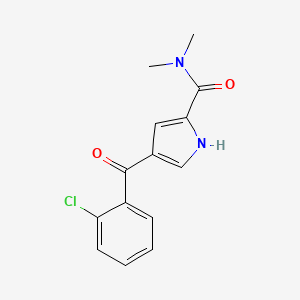

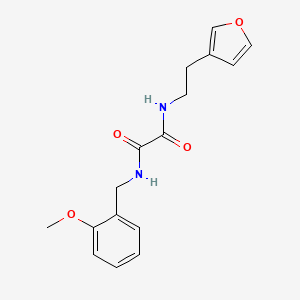
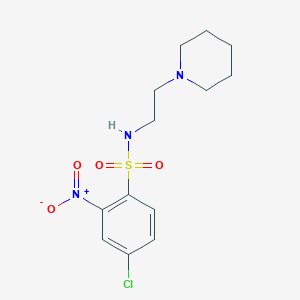
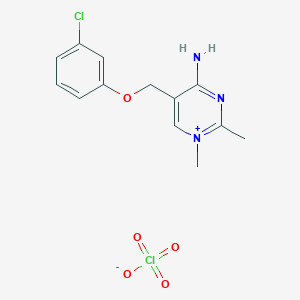
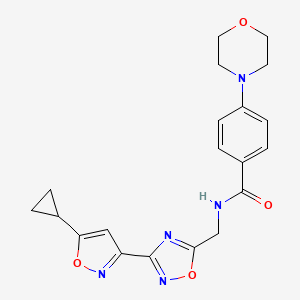
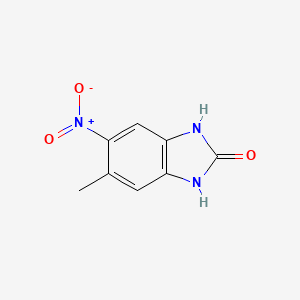
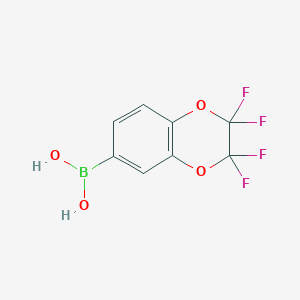
![Methyl 6-ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2977501.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2977505.png)
![2-[(5-Chloro-6-oxo-1H-pyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B2977507.png)
![2-fluoro-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2977509.png)

